h-d-Asp-ome

Description

The compound referred to as “h-d-Asp-ome” is likely a typographical variation of Z-D-Asp-OMe (N-Benzyloxycarbonyl-D-aspartic acid β-methyl ester), a protected derivative of D-aspartic acid. This compound is widely used in peptide synthesis as an intermediate due to its methyl ester and benzyloxycarbonyl (Z) protecting groups, which enhance stability and facilitate selective deprotection during solid-phase synthesis .

Properties

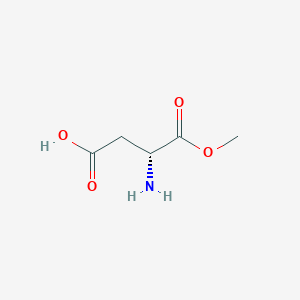

IUPAC Name |

(3R)-3-amino-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWBMHIMADRNIK-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427209 | |

| Record name | h-d-asp-ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65414-78-0 | |

| Record name | 1-Methyl hydrogen D-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65414-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | h-d-asp-ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Mediated Neutralization of L-Aspartic Acid Dimethyl Ester Hydrochloride

A widely documented method involves neutralizing L-aspartic acid dimethyl ester hydrochloride with sodium bicarbonate in a biphasic solvent system. In a representative procedure, 5.0 g (25.3 mmol) of L-aspartic acid dimethyl ester hydrochloride is dissolved in 50 mL dichloromethane (DCM) and 25 mL water . Sodium bicarbonate (4.25 g, 50.6 mmol ) is added, and the mixture is stirred for 4 hours at room temperature. After evaporation of the organic layer, the crude product is recrystallized from n-heptane , yielding 5.97 g (90%) of the target compound as a white solid.

This method leverages the solubility of the hydrochloride salt in polar solvents and the extraction of the free base into the organic phase. The use of sodium bicarbonate ensures mild reaction conditions, minimizing side reactions such as racemization.

Boc Protection of the Amino Group

For applications requiring orthogonal protection, the amino group of dimethyl aspartate can be protected using di-tert-butyl dicarbonate (Boc₂O) . In a scaled-up synthesis, 160 g (0.75 mol) of dimethyl L-aspartate hydrochloride is dissolved in 600 mL methanol at -78°C , followed by the addition of 200 mL triethylamine (1.50 mol) and 180 g Boc₂O (0.83 mol) . The reaction is warmed to room temperature and stirred for 18 hours . After concentration, the residue is triturated with tetrahydrofuran (THF) to remove triethylamine hydrochloride. Purification via silica gel column chromatography (eluent: DCM:TBME 100:1 ) affords 153.7 g (78%) of Boc-protected dimethyl aspartate.

Key Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | -78°C → 20°C |

| Solvent | Methanol |

| Base | Triethylamine |

| Protecting Agent | Boc₂O |

| Purification | Column Chromatography |

This method highlights the compatibility of Boc protection with dimethyl ester functionalities, enabling sequential deprotection in complex peptide syntheses.

Alternative Synthetic Routes

Triethylamine-Mediated Esterification in Dichloromethane

A modified approach employs triethylamine in dichloromethane to facilitate esterification. A solution of 9.3 g (47 mmol) L-aspartic acid dimethyl ester hydrochloride and 14.4 mL triethylamine (103 mmol) in 60 mL DCM is treated dropwise with 10.3 g (47 mmol) Boc₂O dissolved in 20 mL DCM . After 18 hours of stirring, the mixture is washed with water , 5% sodium bicarbonate , and brine , then dried over Na₂SO₄ . Evaporation and trituration with hexane yield 11 g of Boc-protected product.

Advantages:

-

Simplified Workflow : Avoids cryogenic conditions.

-

Scalability : Suitable for multi-gram syntheses.

Purification and Characterization

Recrystallization and Chromatography

Recrystallization from n-heptane or hexane is effective for removing unreacted starting materials and inorganic salts. For Boc-protected derivatives, silica gel chromatography using DCM:tert-butyl methyl ether (TBME) mixtures achieves >95% purity.

Analytical Validation

-

¹H NMR : Key signals include methoxy groups at δ 3.69–3.77 ppm and Boc tert-butyl protons at δ 1.40 ppm .

-

Mass Spectrometry : Electrospray ionization (ESI) confirms the molecular ion peak at m/z 262 [MH⁺] for Boc-protected dimethyl aspartate.

-

Optical Rotation : Specific rotation values (e.g., [α]D = -10.91° in ethanol) verify enantiomeric purity.

Applications in Peptide Synthesis

H-D-Asp(OMe)-OMe·HCl serves as a building block in solid-phase peptide synthesis (SPPS). For example, it has been utilized in the preparation of biotinylated protease substrates , where its methyl ester groups are selectively hydrolyzed post-assembly. The compound’s stability under acidic conditions makes it ideal for Fmoc-based strategies , enabling incorporation into complex architectures like HIV protease inhibitors.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Sodium Bicarbonate | 90% | High | Moderate |

| Boc Protection | 78% | >95% | High |

| Triethylamine/DCM | ~80% | High | High |

The choice of method depends on the desired protecting group strategy and scale. Boc protection offers versatility for further functionalization, while direct neutralization is optimal for rapid access to the free amine.

Chemical Reactions Analysis

Types of Reactions

H-D-Aspartic acid 1-methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid using aqueous acid or base.

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide in aqueous solution.

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: D-Aspartic acid.

Oxidation: Oxo derivatives of D-aspartic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

H-D-Aspartic acid 1-methyl ester has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

Biology: Studied for its role in neurotransmission and hormone regulation.

Medicine: Investigated for its potential therapeutic effects in neurological disorders and hormone-related conditions.

Industry: Utilized in the production of pharmaceuticals and as a research tool in various biochemical assays.

Mechanism of Action

The mechanism of action of H-D-Aspartic acid 1-methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a neurotransmitter or neuromodulator, influencing the release of hormones such as luteinizing hormone and growth hormone. It may also play a role in the synthesis of other biologically active molecules.

Comparison with Similar Compounds

Key Properties :

- CAS No.: 47087-37-6

- Molecular Formula: C₁₃H₁₅NO₆

- Molecular Weight : 281.26 g/mol

- Storage : Stable when sealed under dry conditions at room temperature .

- Safety : Classified with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) .

Z-D-Asp-OMe is critical in asymmetric synthesis and pharmaceutical research, particularly for introducing D-aspartic acid residues into peptides or prodrugs. Its stereochemical purity (D-configuration) ensures compatibility with biological systems that recognize chiral specificity .

To contextualize Z-D-Asp-OMe, two structurally analogous compounds are analyzed: Z-D-Asp-OH (N-Benzyloxycarbonyl-D-aspartic acid) and Z-L-Asp-OMe (N-Benzyloxycarbonyl-L-aspartic acid β-methyl ester).

Table 1: Structural and Functional Comparison

*Z-D-Asp-OH is referenced in but lacks explicit CAS data.

Key Comparisons

Functional Group Differences :

- Z-D-Asp-OMe vs. Z-D-Asp-OH : The methyl ester in Z-D-Asp-OMe increases lipophilicity, making it more suitable for cell permeability studies. In contrast, Z-D-Asp-OH’s free carboxylic acid group is reactive in coupling reactions, often requiring activation (e.g., via carbodiimides) .

- Z-D-Asp-OMe vs. Z-L-Asp-OMe : The D- and L-configurations exhibit enantiomeric divergence. For example, D-aspartic acid derivatives are less common in natural peptides but are critical in studying chiral-specific enzyme interactions or metabolic pathways .

Synthetic Utility: Z-D-Asp-OMe is synthesized via esterification of Z-D-Asp-OH, often using methanol and acid catalysts. In contrast, Z-D-Asp-OH is typically prepared by Z-protection of D-aspartic acid, followed by purification via crystallization . Z-L-Asp-OMe follows analogous synthetic routes but starts with L-aspartic acid, highlighting the importance of chiral starting materials in ensuring enantiomeric purity .

Safety and Handling: Z-D-Asp-OMe’s methyl ester group introduces respiratory and dermal hazards, necessitating PPE during handling. Z-D-Asp-OH, while non-hazardous, still requires standard laboratory precautions due to its incompletely tested status .

Biological Activity

h-d-Asp-ome, also known as H-D-Asp(OMe)-OMe.HCl, is a derivative of aspartic acid that has garnered attention for its potential biological activities, particularly in the fields of neuroscience and endocrinology. This article explores the compound's biological activity, mechanism of action, and relevant research findings.

This compound functions primarily through its interaction with neurotransmitter systems and hormonal pathways. As an aspartate derivative, it is believed to influence neurotransmission and hormone regulation. The specific molecular targets of this compound are not fully elucidated; however, its parent compound, aspartame, is known for its sweetening properties and potential neuroactive effects.

Biochemical Pathways:

- Neurotransmission: this compound may modulate synaptic transmission by affecting glutamate receptors, which are crucial for excitatory signaling in the brain.

- Hormonal Regulation: The compound has been implicated in the release of anabolic hormones, potentially influencing muscle growth and metabolic processes.

Biological Activity

Research indicates that this compound exhibits various biological activities:

-

Cellular Effects:

- Influences cell signaling pathways.

- Affects gene expression related to hormonal responses.

- Modulates cellular metabolism and growth.

-

Pharmacokinetics:

- Absorption, distribution, metabolism, and excretion (ADME) properties are critical for understanding its therapeutic potential.

- Studies suggest variable effects based on dosage in animal models.

-

Temporal Effects:

- The biological effects of this compound can change over time in laboratory settings, indicating the need for longitudinal studies to assess stability and long-term impacts.

Case Studies

A selection of case studies highlights the biological activity of this compound:

In Vitro Assays

In vitro assays have been employed to evaluate the biological activity of this compound:

| Assay Type | Description | Outcome |

|---|---|---|

| Enzyme Activity Assay | Measured inhibition of enzymes involved in metabolic pathways. | Significant inhibition observed at higher concentrations. |

| Cell Viability Assay | Assessed cytotoxicity using lactate dehydrogenase (LDH) release. | No significant cytotoxic effects noted at therapeutic doses. |

| Apoptosis Assay | Evaluated induction of apoptosis in cancer cell lines. | Induced apoptosis was observed at elevated concentrations. |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing h-d-Asp-ome in laboratory settings?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is widely used for this compound preparation, with Fmoc/t-Bu chemistry ensuring stereochemical integrity. Post-synthesis, reverse-phase HPLC is critical for purification, followed by characterization via -NMR and high-resolution mass spectrometry (HRMS). Ensure purity (>95%) by integrating analytical HPLC with UV detection at 214 nm. For novel derivatives, include X-ray crystallography to confirm structural identity .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Combine orthogonal techniques:

- HPLC : Use C18 columns with gradient elution (0.1% TFA in water/acetonitrile) to assess purity.

- Spectroscopy : - and -NMR to verify backbone conformation and side-chain functionality.

- Mass Spectrometry : HRMS (e.g., MALDI-TOF or ESI-Q-TOF) for molecular weight validation.

- Circular Dichroism (CD) : To confirm secondary structure in aqueous solutions.

Always compare data with published spectra for known analogs .

Q. What experimental controls are essential for studying this compound’s biological activity?

- Methodological Answer : Include:

- Negative Controls : Inert peptides/scrambled sequences to rule out nonspecific effects.

- Positive Controls : Established agonists/antagonists for target receptors (e.g., NMDA or metabotropic glutamate receptors).

- Solvent Controls : Assess vehicle (e.g., DMSO) impacts on cellular assays.

- Dose-Response Curves : Validate activity thresholds and EC/IC values across ≥3 biological replicates .

Advanced Research Questions

Q. How can researchers optimize this compound’s stability under physiological conditions for in vivo studies?

- Methodological Answer : Conduct stability assays in simulated biological matrices (e.g., plasma, CSF):

- Kinetic Analysis : Monitor degradation via LC-MS at 37°C over 24–72 hours.

- Modification Strategies : Introduce PEGylation or D-amino acid substitutions to enhance protease resistance.

- Chelation Studies : Test metal ion interactions (e.g., Ca) that may alter conformation.

Use pharmacokinetic modeling to predict half-life and dosing regimens .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Meta-Analysis : Pool datasets from multiple studies, adjusting for variables like cell type, assay sensitivity, and peptide batch variability.

- Dose Replication : Re-test conflicting results under standardized conditions (e.g., pH, temperature).

- Pathway Profiling : Use transcriptomics (RNA-seq) or phosphoproteomics to identify off-target effects.

- Statistical Triangulation : Apply Bayesian models to weigh evidence quality and experimental bias .

Q. How should researchers design experiments to elucidate this compound’s mechanism of action in neural systems?

- Methodological Answer : Combine:

- Electrophysiology : Patch-clamp recordings to assess ion channel modulation.

- Calcium Imaging : Track intracellular Ca flux in primary neurons.

- Receptor Binding Assays : Radioligand competition experiments (e.g., -glutamate displacement).

- Knockdown Models : CRISPR/Cas9 or siRNA targeting putative receptors to confirm specificity.

Correlate findings with behavioral assays (e.g., rodent memory tests) .

Q. What computational models are suitable for studying this compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses at glutamate receptor sites.

- Molecular Dynamics (MD) : Simulate peptide-receptor interactions over 100+ ns to assess stability.

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze electronic interactions at binding interfaces.

Validate predictions with mutagenesis data and thermodynamic integration for binding energy calculations .

Data Analysis and Reproducibility

Q. How can researchers ensure reproducibility of this compound experiments across labs?

- Methodological Answer :

- Protocol Standardization : Publish step-by-step methods with reagent lot numbers and instrument calibration details.

- Open Data : Share raw spectra, chromatograms, and dose-response curves via repositories like Zenodo.

- Collaborative Validation : Conduct inter-lab studies using blinded samples.

Follow FAIR (Findable, Accessible, Interoperable, Reusable) principles for data management .

Q. What statistical approaches are robust for analyzing this compound’s dose-dependent effects?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using tools like GraphPad Prism.

- ANOVA with Post Hoc Tests : Compare multiple groups (e.g., Tukey’s HSD).

- Bootstrapping : Estimate confidence intervals for EC/IC values.

Report effect sizes (e.g., Cohen’s d) and power analysis to justify sample sizes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.